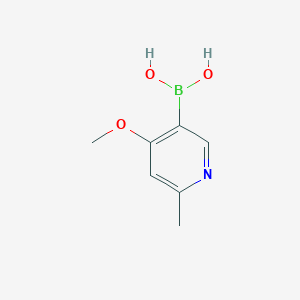

(4-Methoxy-6-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-methoxy-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-7(12-2)6(4-9-5)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSZRJNGKDMOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694437 | |

| Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100262-14-3 | |

| Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methoxy-6-methylpyridin-3-yl)boronic acid synthesis protocol

Technical Whitepaper: Modular Synthesis of (4-Methoxy-6-methylpyridin-3-yl)boronic Acid

Executive Summary

The synthesis of This compound presents a distinct set of regiochemical and stability challenges common to electron-rich pyridine organometallics. Unlike simple phenylboronic acids, this target requires careful management of the Lewis-basic nitrogen and the amphoteric nature of the final product.

This guide details two validated protocols:

-

Route A (The Gold Standard): Lithium-Halogen Exchange (Li/Br) of a brominated precursor. This is the most robust method for scale-up and purity.

-

Route B (Direct Functionalization): Directed Ortho-Metalation (DoM). A more atom-economical route suited for rapid discovery, though with tighter control parameters.

Critical Advisory: Pyridyl boronic acids are prone to protodeboronation and polymerization (boroxine formation). It is strongly recommended to isolate the product as the pinacol ester if immediate downstream coupling is not intended.

Retrosynthetic Analysis & Strategy

The 4-methoxy group acts as a powerful directing group, but its cooperative effect with the pyridine nitrogen creates competition between the C3 and C5 positions.

Figure 1: Retrosynthetic logic flow distinguishing the HME (Route A) and DoM (Route B) pathways.

Route A: Halogen-Metal Exchange (Primary Protocol)

This route is preferred for its high regiofidelity. The bromine atom at C3 serves as a "placeholder" that is exclusively swapped for lithium, eliminating regioselectivity issues during the metalation step.

Phase 1: Precursor Synthesis (3-Bromo-4-methoxy-6-methylpyridine)

Note: If this intermediate is not commercially sourced, it must be synthesized via electrophilic aromatic substitution.

Reaction Logic: Bromination of 4-methoxy-2-methylpyridine occurs preferentially at C3 (ortho to OMe, beta to N) and C5. The C3 position is electronically favored due to the cooperative directing effects of the OMe and the ring Nitrogen, though steric crowding from the C4-OMe and C2-H is a factor.

Protocol:

-

Dissolution: Dissolve 4-methoxy-2-methylpyridine (1.0 eq) in Acetonitrile (0.5 M).

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

-

Reaction: Warm to RT and stir for 4–12 hours. Monitor via LCMS.

-

Workup: Quench with saturated Na2S2O3. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc). Crucial: Separate the C3-bromo isomer (target) from the C5-bromo isomer.

Phase 2: Borylation Protocol

| Parameter | Specification | Rationale |

| Substrate | 3-Bromo-4-methoxy-6-methylpyridine | Halogen handle for exchange. |

| Reagent | n-Butyllithium (1.1 eq, 2.5M in hexanes) | Fast, quantitative Li/Br exchange. |

| Electrophile | Triisopropyl borate (B(OiPr)3) (1.2 eq) | Less sensitive to moisture than B(OMe)3. |

| Solvent | Anhydrous THF / Toluene (4:1) | Toluene aids solubility at low temps. |

| Temp | -78°C (Strict) | Prevents "Dance of Lithium" (isomerization). |

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with substrate and anhydrous THF/Toluene. Cool to -78°C using a dry ice/acetone bath.

-

Exchange: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature < -70°C.

-

Checkpoint: Stir for 30–45 minutes at -78°C. The solution typically turns yellow/orange.

-

-

Quench: Add B(OiPr)3 rapidly in one portion (to ensure the lithio-species is overwhelmed by electrophile).

-

Warming: Allow the mixture to warm to room temperature (RT) naturally over 2 hours.

-

Hydrolysis: Cool to 0°C. Quench with 2N HCl until pH reaches ~5–6. Do not acidify below pH 4 to avoid protodeboronation.

Route B: Directed Ortho-Metalation (Secondary Protocol)

This route avoids the bromination step but requires strictly anhydrous conditions and precise base selection to prevent nucleophilic attack on the pyridine ring.

Mechanistic Insight: The 4-methoxy group directs lithiation to the C3 position (between N and OMe). However, n-BuLi can attack the C2 position of the pyridine ring (nucleophilic addition). Therefore, a non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required.

Protocol Adjustments:

-

Base: LiTMP (Generated in situ from TMP and n-BuLi at -78°C).

-

Stoichiometry: 1.2 eq LiTMP.

-

Temperature: -78°C for 1 hour.[1]

-

Quench: Add B(OiPr)3 at -78°C.

Risk Factor: If LiTMP is not available, Mesityllithium (MesLi) is a viable alternative. Avoid n-BuLi for direct deprotonation of this substrate.

Purification & Isolation (The "Pinacol Trap")

Free pyridine boronic acids are zwitterionic (N-basic, B-acidic) and difficult to purify on silica (streaking, irreversible binding). Converting to the pinacol ester renders the molecule neutral and lipophilic, allowing standard chromatography.

Pinacol Esterification Workflow:

Figure 2: Isolation workflow via in-situ pinacol esterification.

Procedure:

-

Take the crude organic extract from the borylation workup (before full drying).

-

Add Pinacol (1.1 eq relative to starting material) and anhydrous MgSO4 (5 eq).

-

Stir at RT for 2 hours. The MgSO4 acts as both a water scavenger and a catalyst for esterification.

-

Filter and concentrate.

-

Purify the resulting oil/solid on silica gel. The pinacol ester is stable and can be stored at 4°C.

References

-

Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester."[2] Organic Syntheses, vol. 81, 2005, pp.[2] 89. Link

- Foundational text on Li-Halogen exchange for pyridines and the "in-situ quench" modific

- Bouillon, A., et al. "Synthesis of novel halopyridinylboronic acids and esters." Tetrahedron, vol. 58, no. 14, 2002, pp. 2885-2890.

-

Larsen, R. D., et al. "Lithiation of 4-methoxy-2-pyridones." Journal of the Chemical Society, Perkin Transactions 1, 1992. Link

- Establishes the C3-directing effect of the 4-methoxy group in pyridine systems.

-

Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.

- The authoritative review on the utility and handling of boronic acids.

Sources

Structural Dynamics and Synthetic Utility of (4-Methoxy-6-methylpyridin-3-yl)boronic acid

Executive Summary

(4-Methoxy-6-methylpyridin-3-yl)boronic acid (CAS: 1100262-14-3) represents a "privileged scaffold" in modern medicinal chemistry. As a functionalized heterocyclic building block, it offers a unique combination of electronic richness (via the 4-methoxy group) and solubility enhancement (via the pyridine nitrogen). However, its utility is often gated by the inherent instability of pyridine boronic acids and the specific steric challenges posed by the 3,4,6-substitution pattern.

This guide moves beyond basic catalog data to provide a mechanistic understanding of this molecule’s behavior, optimized synthetic protocols, and handling strategies required for high-fidelity drug discovery campaigns.

Structural Characterization & Physiochemical Properties[1][2]

Molecular Architecture

The molecule features a pyridine core substituted at three positions.[1] Understanding the interplay between these substituents is critical for predicting reactivity.

-

Position 1 (Nitrogen): Acts as a thermodynamic sink, withdrawing electron density and increasing solubility in polar media.

-

Position 3 (Boronic Acid): The reactive handle. Its placement meta to the nitrogen and ortho to the methoxy group creates a unique "push-pull" electronic environment.

-

Position 4 (Methoxy): A strong

-donor. This substituent increases electron density at the C3 carbon, stabilizing the C-B bond against nucleophilic attack but potentially increasing susceptibility to protodeboronation under acidic conditions. -

Position 6 (Methyl): Provides steric bulk and lipophilicity, often crucial for filling hydrophobic pockets in kinase active sites.

Key Properties Table

| Property | Data / Description | Relevance |

| IUPAC Name | This compound | Precise identification |

| CAS Number | 1100262-14-3 | Procurement verification |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 166.97 g/mol | Dose/Molarity calculations |

| Physical State | White to off-white powder | Visual purity check |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly in | Reaction solvent selection |

| pKa (Calculated) | Pyridine N: ~6.5 | Buffer selection for coupling |

| Stability | Hygroscopic; tends to form boroxines (anhydrides) | Storage conditions |

Structural Logic Diagram

The following diagram illustrates the steric and electronic vectors defining the molecule's reactivity.

Caption: Structural vector analysis showing the electronic donation from the 4-OMe group stabilizing the 3-Boron position, counteracting the electron-withdrawing nature of the pyridine ring.

Synthetic Pathways: The "Cryogenic Lithiation" Protocol

While palladium-catalyzed borylation (Miyaura borylation) is possible, the Lithium-Halogen Exchange remains the gold standard for synthesizing this specific isomer due to its high regioselectivity and cost-efficiency at scale.

The Challenge of Regioselectivity

Direct lithiation of 4-methoxy-6-methylpyridine (Directed Ortho Metalation - DoM) is risky because the Lithium can coordinate to the OMe group and deprotonate at C3 or C5. Using a brominated precursor (5-bromo-4-methoxy-2-methylpyridine) ensures the boron is installed exactly at the desired C3 position via rapid Li-Br exchange.

Validated Protocol

Precursor: 5-bromo-4-methoxy-2-methylpyridine (Note: Numbering changes based on priority, but structure is identical).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with the bromide precursor (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Why? Pyridyl-lithium species are prone to "Halogen Dance" (isomerization) and nucleophilic attack on the ring at temperatures above -60°C.

-

-

Borate Addition (In-Situ Quench): Add Triisopropyl borate (

, 1.2 equiv) before the lithiation agent if using the "In-Situ" modification, OR add it immediately after lithiation.-

Recommendation: For this substrate, sequential addition (n-BuLi first, stir 15 min, then Borate) is standard, but if yield is low, switch to in-situ quench to capture the transient lithio-species immediately.

-

-

Lithiation: Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes. Maintain internal temp < -70°C.

-

Transmetallation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.

-

Quench: Add

(1.5 equiv) rapidly if not added in step 3. Allow to warm to room temperature over 2 hours. -

Hydrolysis: Quench with 2N HCl (aqueous) to pH 5-6.

-

Critical: Do not acidify below pH 4, as protodeboronation (loss of boron) accelerates rapidly for electron-rich pyridines.

-

-

Isolation: Extract with n-Butanol or EtOAc (due to high polarity). Concentrate and recrystallize from Acetonitrile/Water.

Synthesis Workflow Diagram

Caption: Cryogenic lithiation workflow emphasizing kinetic control to prevent halogen dance side-reactions.

Reactivity Profile & Handling

Suzuki-Miyaura Coupling

This boronic acid is an excellent coupling partner but requires specific conditions to mitigate protodeboronation.

-

Catalyst:

or-

Insight: Electron-rich ligands (like XPhos or SPhos) facilitate the oxidative addition of the aryl halide partner, which is often the rate-limiting step when using electron-rich boronic acids like this one.

-

-

Base:

or -

Solvent: Dioxane/Water (4:1) or DMF.[2]

-

Temperature: 80-100°C.

Stability & Storage (The "Boroxine Cycle")

Like many boronic acids, this compound exists in an equilibrium between the free acid (monomer) and the cyclic trimeric anhydride (boroxine).

-

Observation: You may notice the melting point varies or the NMR shows broad peaks. This is usually the boroxine formation, not decomposition.

-

Reversal: Adding water or a Lewis base during the reaction converts the boroxine back to the reactive monomer species.

-

Protodeboronation Risk: High. The 4-OMe group pushes electrons into the ring. In the presence of water and heat, the C-B bond can be hydrolyzed, replacing the Boron with Hydrogen.

-

Mitigation: Use Pinacol Esters for storage. If you must store the free acid, keep it at -20°C under Argon.

-

Applications in Drug Discovery[7]

Kinase Inhibitor Scaffolds

The 4-methoxy-6-methylpyridine motif is a bioisostere for substituted pyrimidines and quinolines found in:

-

FGFR Inhibitors: The pyridine nitrogen can accept a hydrogen bond from the hinge region of the kinase ATP-binding pocket.

-

Solubility Handle: Replacing a phenyl ring with this pyridine core often lowers LogP and improves metabolic stability (lowering clearance).

Late-Stage Diversification

Because the boronic acid is installed at the sterically crowded 3-position (flanked by OMe), it allows for the construction of "twisted" biaryl systems. These non-planar systems are increasingly valued for disrupting protein-protein interactions (PPIs) where flat molecules fail.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[1] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses, 81, 89. Link

-

Tyrrell, E., & Brookes, P. (2004). The synthesis and applications of heterocyclic boronic acids. Synthesis, 2004(4), 469-483. Link

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

ChemicalBook. (n.d.). 4-Methoxy-6-Methylpyridine-3-boronic acid Product Page (CAS 1100262-14-3). Link

Sources

Technical Guide: Sourcing and Application of (4-Methoxy-6-methylpyridin-3-yl)boronic Acid

The following technical guide is structured to provide actionable intelligence for the sourcing, validation, and application of (4-Methoxy-6-methylpyridin-3-yl)boronic acid .

Executive Summary

This compound (CAS: 1100262-14-3) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its 3-pyridyl core, decorated with electron-donating methoxy and methyl groups, offers unique electronic properties for Structure-Activity Relationship (SAR) studies but presents specific challenges in stability and cross-coupling efficiency. This guide outlines a self-validating sourcing framework and an optimized Suzuki-Miyaura protocol to mitigate common failure modes such as protodeboronation and catalyst poisoning.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must understand the inherent physical behavior of this reagent. Unlike simple phenylboronic acids, this pyridine derivative exists in a dynamic equilibrium between the free acid, the boroxine trimer, and various hydrates.

| Property | Specification | Technical Note |

| Chemical Name | This compound | Verify isomer: Methoxy at C4, Methyl at C6. |

| CAS Number | 1100262-14-3 | Often confused with the pinacol ester (CAS 1083168-83-5). |

| Molecular Weight | 166.97 g/mol | Free acid basis. |

| Appearance | White to off-white powder | Yellowing indicates oxidation or pyridine degradation. |

| Purity (HPLC) | Critical: Check for des-boronated impurity (4-methoxy-2-methylpyridine). | |

| Stoichiometry | Variable (Boroxine/Acid) | Suppliers often ship mixtures. NMR quantification is required. |

The Boroxine Equilibrium

Free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is not an impurity but a physical state.

-

Impact: Stoichiometric calculations based on MW 166.97 may be inaccurate if the material is largely boroxine.

-

Recommendation: Always titrate or use an internal standard (e.g., 1,3,5-trimethoxybenzene) in

H NMR to determine effective boron loading before setting up GMP or large-scale reactions.

Sourcing Strategy & Supplier Evaluation

Do not rely on a single vendor. The synthesis of this compound typically involves lithium-halogen exchange at low temperatures (-78°C), a process sensitive to moisture and scale-up variations.

Tiered Supplier Framework

| Tier | Supplier Type | Recommended Vendors (Examples) | Use Case | Risk Profile |

| 1 | Primary Manufacturers | Matrix Scientific , Combi-Blocks , Enamine | Scale-up (>10g), GMP needs. | Low. These vendors often synthesize in-house. |

| 2 | Catalog Aggregators | BLD Pharm , Fisher , Sigma-Aldrich | Screening (<1g), Quick delivery. | Medium. Lot-to-lot variability possible. |

| 3 | Custom Synthesis | Synthonix , Frontier Specialty | High purity requirements (>99%). | Low risk, High cost/lead time. |

Quality Assurance Protocol

When receiving a new lot, perform the following Self-Validating Intake Protocol :

-

Visual Inspection: Reject if brown/sticky (indicates pyridine oxidation).

-

Solubility Test: Dissolve 10mg in 0.5mL DMSO-d6. Turbidity suggests inorganic salt contamination (LiCl/KBr from synthesis).

-

Functional QC: Run a "Standard Test Coupling" (see Section 5) on a 50mg scale before committing the batch to valuable intermediates.

Technical Application: Optimized Suzuki-Miyaura Coupling

The electron-rich nature of the 4-methoxy group combined with the pyridine nitrogen makes this boronic acid susceptible to protodeboronation under harsh basic conditions. Furthermore, the pyridine nitrogen can coordinate to Pd(II), poisoning the catalyst.

Mechanism of Instability (Protodeboronation)

Figure 1: Pathway of Protodeboronation.[1][2][3][4] High temperature and strong bases (NaOH, KOH) accelerate the irreversible loss of the boron moiety.

Standardized Protocol

Objective: Couple this compound with an aryl bromide (Ar-Br).

Reagents:

-

Boronic Acid: 1.2 - 1.5 equivalents

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

PO -

Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Methodology:

-

Charge: Add Ar-Br (1.0 mmol), Boronic Acid (1.3 mmol), and K

PO -

Inert: Seal vial and purge with N

or Ar for 5 minutes. -

Solvent: Add degassed Dioxane (4 mL) and Water (1 mL).

-

Catalyst: Add Pd(dppf)Cl

(0.05 mmol) quickly under inert flow. -

Heat: Stir at 80°C for 4-12 hours. Avoid reflux temperatures (>100°C) to protect the boronic acid.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na

SO -

Purification: Silica gel chromatography. (Note: Pyridines may streak; add 1% Et

N to eluent).

Troubleshooting & Optimization Logic

If the reaction fails, use this logic flow to diagnose the root cause.

Figure 2: Diagnostic workflow for Suzuki coupling failures involving pyridine boronic acids.

References

-

Synthesis of 3-Pyridylboronic Acids: Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[5] "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester." Organic Syntheses, 81, 89. Link

-

Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., et al. (2017). "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Suzuki Coupling Optimization: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Supplier Data (Matrix Scientific): Product Entry for 4-Methoxy-6-methylpyridin-3-ylboronic acid. Link

-

Supplier Data (BLD Pharm): Product Entry for this compound. Link

Sources

Stability and Storage of Heteroaryl Boronic Acids: A Technical Guide

Executive Summary

The utility of heteroaryl boronic acids in Suzuki-Miyaura cross-coupling is often compromised by their inherent instability.[1][2] Unlike their phenyl counterparts, heteroaryl boronic acids—particularly 2-substituted nitrogen heterocycles (e.g., 2-pyridyl, 2-thiazolyl)—undergo rapid protodeboronation , a destructive and irreversible hydrolysis of the C-B bond. Furthermore, these reagents participate in a reversible dehydration equilibrium to form boroxines (cyclic trimers), complicating stoichiometric precision.

This guide provides a mechanistic understanding of these degradation pathways and establishes rigorous protocols for the storage, handling, and derivatization of these critical reagents.

Part 1: The Instability Paradox

To preserve these reagents, one must distinguish between reversible dehydration and irreversible decomposition .

The Boroxine Equilibrium (Reversible)

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines.

-

Mechanism: Three equivalents of boronic acid release three water molecules to form a six-membered B3O3 ring.

-

Thermodynamics: The reaction is entropically driven (release of water) and is favored by heat and non-hydrogen-bond-accepting solvents.

-

Impact: This is not decomposition. However, it alters the molecular weight, leading to stoichiometric errors during reaction setup.

-

Mitigation: Rehydration (adding water/base during the coupling reaction) typically reverts the boroxine to the active monomeric acid species.

Protodeboronation (Irreversible)

This is the primary failure mode for heteroaryl boronic acids.

-

Mechanism: The reaction is often autocatalytic or base-catalyzed. For 2-pyridyl boronic acids, it proceeds through a zwitterionic intermediate where the basic nitrogen protonates, facilitating the cleavage of the C-B bond.

-

Catalysts: Trace transition metals (Cu, Zn) and elevated temperatures accelerate this process.

-

Result: The boronic acid is replaced by a proton, yielding the parent heterocycle (e.g., pyridine) and boric acid. This is irreversible.

Visualization: Degradation Pathways

The following diagram illustrates the kinetic competition between reversible storage forms and irreversible loss.

Figure 1: Mechanistic pathways showing the reversible boroxine equilibrium versus the destructive protodeboronation pathway common in 2-heteroaryl systems.

Part 2: Structural Determinants of Stability

Not all heteroaryl boronic acids are equally fragile.[3] Stability is dictated by the position of the boron atom relative to the heteroatom.

| Class | Example | Stability Profile | Mechanistic Cause |

| 3-Pyridyl / 4-Pyridyl | Pyridine-3-boronic acid | High | The nitrogen lone pair is distal to the C-B bond, preventing the formation of the destabilizing zwitterion. |

| 2-Pyridyl | Pyridine-2-boronic acid | Critical | Proximity of N-lone pair allows chelation/protonation, forming a zwitterion that rapidly hydrolyzes the C-B bond. |

| 2-Thiazolyl / 2-Oxazolyl | Thiazole-2-boronic acid | Critical | Similar to 2-pyridyl; the C2 position is highly acidic and prone to rapid protodeboronation. |

| Electron-Rich Heterocycles | 2-Furanyl, 2-Thiophenyl | Moderate | Susceptible to oxidation and acid-catalyzed protodeboronation. |

Part 3: Mitigation Strategies (Derivatization)

For "Critical" stability classes (e.g., 2-pyridyl), storage as the free acid is not recommended. Derivatization into protected forms is the industry standard.

MIDA Boronates (The Burke Method)

N-methyliminodiacetic acid (MIDA) forms a rigid, bicyclic cage around the boron atom.

-

Mechanism: The sp3-hybridized boron in the MIDA ester has no empty p-orbital, rendering it unreactive toward transmetallation and protodeboronation.

-

Release: Hydrolysis using mild aqueous base (e.g., K3PO4) releases the active boronic acid in situ during the coupling reaction ("Slow Release Strategy").

-

Storage: Indefinitely stable at room temperature on the benchtop.

Potassium Organotrifluoroborates (BF3K)

-

Mechanism: Conversion to the [R-BF3]- K+ salt creates a tetravalent boron species.

-

Pros: Highly crystalline, resistant to oxidation, and stable to strong acids.

-

Cons: Lower solubility in organic solvents; requires specific hydrolysis conditions or fluoride scavengers (e.g., SiO2, ZrO2) to react.

Part 4: Practical Storage & Handling Protocols

Storage Workflow

Do not treat all boronic acids the same. Triage them upon receipt.

Figure 2: Decision matrix for the storage and handling of heteroaryl boron species.

Quality Control (QC) Methodology

Visual inspection is insufficient. Boronic acids and their decomposed products (parent heterocycles) are often both white solids.

Protocol: 11B NMR Analysis

-

Solvent: Use d6-DMSO or d4-MeOD . Avoid D2O/NaOD unless checking for total boron content, as high pH shifts equilibria.

-

Standard: Use BF3·OEt2 (0 ppm) as an external reference.

-

Interpretation:

-

Boronic Acid/Ester: Broad peak at ~25–35 ppm .

-

Boroxine: Broad peak, often slightly downfield from the acid (difficult to distinguish, but chemically active).

-

Boric Acid (Decomposition): Sharp singlet at ~19-20 ppm (in DMSO/water mixtures).

-

MIDA Boronate: Sharp peak at 10–15 ppm .

-

Trifluoroborate: Quartet at ~0–5 ppm (coupling with F).

-

Protocol: 1H NMR Analysis

-

Look for the loss of symmetry or the appearance of protons on the carbon previously attached to boron.

-

Example (2-Pyridyl): If protodeboronation has occurred, you will see the signals for unsubstituted pyridine (distinct chemical shifts for the C2-H).

Rehydration Protocol (For Boroxine Contamination)

If 1H NMR shows correct integration but the reagent behaves poorly (stoichiometry mismatch due to boroxine formation):

-

Dissolve the reagent in the reaction solvent.

-

Add the aqueous base solution (required for Suzuki coupling) 15 minutes prior to adding the catalyst/halide.

-

Why? This induction period allows the base/water to hydrolyze the boroxine trimers back into the reactive monomeric boronic acid species.

References

-

Gillis, E. P., & Burke, M. D. (2007). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 129(21), 6716–6717. Link

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 132(31), 10891–10902. Link

-

Gonzalez, J. A., et al. (2016).[4] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[4][5] Nature Chemistry, 8, 1067–1075.[4] Link

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Utilization of (4-Methoxy-6-methylpyridin-3-yl)boronic Acid

The following technical guide provides an in-depth analysis of the commercial and synthetic landscape for (4-Methoxy-6-methylpyridin-3-yl)boronic acid .

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of biaryl kinase inhibitors and receptor ligands via Suzuki-Miyaura cross-coupling.

Commercial Status: High Latency / Make-to-Order. Unlike its 6-methoxy or phenyl analogues, this specific regioisomer is rarely held in global stock. It is frequently subject to lead times of 2–4 weeks. Researchers must exercise extreme caution regarding regioisomer confusion , as the 6-methoxy-4-methyl isomer is significantly more common and often misidentified in database searches.

Recommendation: For time-critical medicinal chemistry campaigns, we recommend acquiring the 3-bromo precursor (which has higher stock availability) and performing an in situ borylation, or utilizing the Pinacol ester derivative if available.

Chemical Identity & The "Isomer Trap"

The pyridine ring allows for multiple substitution patterns that sound identical to non-chemists but possess drastically different electronic properties. You must validate the CAS number before procurement.

Confirmed Chemical Dossier

| Property | Data |

| Chemical Name | This compound |

| Primary CAS | 1100262-14-3 |

| Pinacol Ester CAS | 1208101-14-7 (Approximate/Derivative check required) |

| Molecular Formula | C₇H₁₀BNO₃ |

| Molecular Weight | 166.97 g/mol |

| Structure | Pyridine core: N(1), H(2), B(OH)₂(3), OMe(4), H(5), Me(6) |

Regioisomer Disambiguation (Critical)

Vendors frequently index "Methoxy methyl pyridyl boronic acid" broadly. Ensure you are not purchasing the following common impurities/isomers:

-

Isomer A (Common): (6-Methoxy-4-methylpyridin-3-yl)boronic acid (CAS: 503184-35-8).[1] Note the inverted substituents.

-

Isomer B (Common): (2-Methoxy-5-methylpyridin-3-yl)boronic acid.

Visualization: The Sourcing Decision Tree

The following logic flow ensures you acquire the correct chemical species.

Figure 1: Strategic sourcing workflow to avoid lead-time delays and isomer confusion.

Stability & Handling (Expertise)

Protodeboronation Risks

Pyridyl boronic acids are notoriously unstable due to protodeboronation , where the C-B bond is cleaved by water/acid, replacing the boronic acid with a proton.

-

Mechanism: The basicity of the pyridine nitrogen facilitates the formation of a zwitterionic species or coordinates with the boron, making the C-B bond susceptible to hydrolytic cleavage.

-

Specific Risk: While 3-pyridyl boronic acids are generally more stable than 2-pyridyls, the 4-methoxy group is strongly electron-donating. This increases the electron density at the C3 position, potentially accelerating protonolysis under acidic conditions.

Storage Protocol

-

State: These compounds often exist as cyclic trimers (boroxines) in the solid state. This is reversible upon hydrolysis but affects stoichiometry.

-

Temperature: Store at -20°C or 4°C under Argon.

-

Atmosphere: Hygroscopic. Moisture uptake accelerates degradation.

Synthetic Protocols

If the commercial lead time is unacceptable, the following protocols provide a self-validating path to the target molecule using the more available bromide precursor.

Precursor Identification

-

Target Precursor: 3-Bromo-4-methoxy-6-methylpyridine.

-

CAS: 1355205-18-5 (Verify with supplier).

Protocol A: Palladium-Catalyzed Borylation (Miyaura)

This is the preferred route for scale-up (>1g) as it avoids cryogenic lithiation conditions which can be incompatible with the methoxy group if not strictly controlled.

Reagents:

-

Substrate: 3-Bromo-4-methoxy-6-methylpyridine (1.0 eq)

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Potassium Acetate (KOAc) (3.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Workflow:

-

Degassing: Charge reaction vessel with bromide, B₂pin₂, and KOAc. Evacuate and backfill with N₂ (3 cycles).

-

Catalyst Addition: Add Pd catalyst under positive N₂ flow.

-

Solvation: Add sparged 1,4-Dioxane.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (Look for mass M+H = 264 for the ester).

-

Workup: Filter through Celite. Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel can induce protodeboronation; use neutralized silica or rapid filtration.

Protocol B: Suzuki Cross-Coupling (Utilization)

When using the boronic acid in a coupling reaction, the "Slow-Release" strategy is recommended to mitigate instability.

The "Slow-Release" Strategy: Instead of dumping the unstable boronic acid into the hot mixture, use the Pinacol ester or add the boronic acid solution dropwise to the reaction mixture containing the aryl halide and catalyst.

Figure 2: Mechanistic pathway for Suzuki coupling. The base activation step is critical for pyridyl boronates.

Commercial Suppliers & Data Aggregation

Due to the niche nature of this isomer, "In Stock" status is rare. The following are the most reliable channels for procurement or custom synthesis.

| Supplier Category | Vendor Examples | Lead Time | Purity Tier |

| Tier 1 (Catalog) | Enamine, Combi-Blocks, Fluorochem | 1–3 Weeks | High (>97%) |

| Tier 2 (Aggregators) | MolPort, eMolecules | 2–6 Weeks | Variable |

| Tier 3 (Custom) | WuXi AppTec, Pharmablock | 4–8 Weeks | Certified (>98%) |

Warning: Always request an H-NMR and LCMS trace before shipment to confirm the regiochemistry (position of the Methyl vs. Methoxy).

References

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[2] (Contextual grounding on pyridyl boronate stability).

-

Li, H., et al. (2011). Recent advances in the synthesis of pyridinylboronic acids and esters. Arkivoc. Retrieved from [Link]

-

Sigma-Aldrich. (2024). Boronic Acid Stability and Handling Guide. (General reference for boroxine/anhydride equilibrium).

Sources

Strategic Implementation of Suzuki-Miyaura Cross-Coupling in API Synthesis

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is not merely a method for forming C-C bonds; it is the backbone of modern pharmaceutical process chemistry. Its dominance stems from mild reaction conditions, tolerance of functional groups, and the stability of organoboron reagents. However, moving from a milligram-scale discovery hit to a kilogram-scale process requires a profound understanding of the catalytic cycle—specifically the nuances of transmetalation and ligand design. This guide moves beyond textbook definitions to provide a rigorous, mechanistic framework for optimizing Suzuki-Miyaura couplings in drug development.

Part 1: Mechanistic Mastery[1]

To troubleshoot a failing reaction, one must understand the invisible failures within the catalytic cycle. While the general cycle (Oxidative Addition

The Two Pathways of Transmetalation

Contrary to early simplifications, transmetalation does not occur via a single route.[1][2] As elucidated by Hartwig and Carrow, two distinct pathways exist depending on the reaction conditions (pH and counter-cations):

-

The Boronate Pathway (Path A): The base attacks the organoboron species first, forming a nucleophilic boronate

, which then attacks the Pd(II)-halide complex. This is common in high-pH aqueous conditions. -

The Oxo-Palladium Pathway (Path B): The base exchanges with the halide on the Palladium center first, forming a Pd-hydroxo or Pd-alkoxo intermediate

. This highly reactive species then reacts with the neutral boronic acid. This is the dominant pathway in many anhydrous or weak-base conditions used in API synthesis.

Why this matters: If your substrate is base-sensitive (e.g., racemization prone), forcing Path A with strong hydroxide bases will degrade your product. You must design conditions to favor Path B using weaker bases (e.g.,

Visualization: The Catalytic Cycle

The following diagram illustrates the interplay between these pathways.

Figure 1: The Dual-Pathway Mechanism of Suzuki-Miyaura Coupling. Note the divergence at the Pd(II)-X complex depending on base strength and order of addition.

Part 2: Strategic Optimization (The "Art")

Successful coupling of complex heterocycles requires moving beyond "standard" conditions.

Ligand Selection: Sterics vs. Electronics

The era of simple triphenylphosphine (

-

Buchwald Ligands (Dialkylbiarylphosphines): Ligands like XPhos and SPhos are the gold standard. The biaryl backbone prevents formation of inactive Pd-dimers, while the bulky cyclohexyl groups facilitate the difficult reductive elimination step, especially in sterically crowded biaryls.

-

NHCs (N-Heterocyclic Carbenes): For extremely challenging couplings (e.g., tetra-ortho-substituted biaryls), Pd-NHC complexes (like PEPPSI precatalysts) offer superior thermal stability and prevent catalyst decomposition.

The Boron Source: Controlling Release

Instability of the boronic acid (protodeboronation) is a primary yield killer.

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) esters are slow-release reagents. They protect the boron center from degradation until hydrolysis occurs, maintaining a low but constant concentration of the active boronic acid. This is critical for unstable heteroaryl boronic acids.

Optimization Matrix

Use this table to select conditions based on substrate challenges.

| Challenge | Recommended Ligand/Catalyst | Base System | Solvent System | Mechanistic Rationale |

| Standard Aryl-Aryl | DME/Water or Toluene/Water | Robust, cost-effective standard conditions. | ||

| Sterically Hindered | XPhos Pd G2 or SPhos Pd G2 | THF/Water (10:1) | Bulky ligand accelerates reductive elimination; Phosphate buffers pH. | |

| Unstable Boronic Acid | XPhos Pd G3 | 1,4-Dioxane | Slow transmetalation prevents protodeboronation; avoids excess water. | |

| Chlorides (Low Reactivity) | Pd-PEPPSI-IPr | Dioxane/Toluene | Electron-rich NHC facilitates oxidative addition of strong C-Cl bond. | |

| Base Sensitive | Pd(Amphos)Cl_2 | THF (dry) | Fluoride activation avoids hydroxide generation (Path B dominant). |

Part 3: Experimental Protocol

Standard High-Performance Protocol (XPhos System)

This protocol uses a "Precatalyst G2/G3" system which generates the active Pd(0) species efficiently without requiring a glovebox.

Scope: Coupling of a heteroaryl chloride with a heteroaryl boronic acid.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 (0.02 - 0.05 equiv)

-

Base:

(0.5 M aqueous solution, 2.0 - 3.0 equiv) -

Solvent: THF (Tetrahydrofuran)[2]

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Chloride, Boronic Acid, and XPhos Pd G2 catalyst.

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

) or Argon three times. Crucial: Oxygen poisons the active Pd(0) species. -

Solvent Addition: Inject degassed THF via syringe.

-

Base Addition: Inject the degassed 0.5 M

solution.-

Note: The biphasic nature (THF/Water) is beneficial for dissolving inorganic bases while keeping the organic reactants in the organic phase.

-

-

Reaction: Heat the block to 60°C. Stir vigorously (1000 RPM).

-

Why: Mass transfer between the aqueous base and organic solvent is the rate-limiting step in biphasic systems.

-

-

Monitoring: Monitor by UPLC/LC-MS at 1 hour. Look for consumption of the Aryl Chloride (limiting reagent).

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over

.

Workflow Visualization

Figure 2: Operational Workflow for Biphasic Suzuki Coupling.

Part 4: Industrial Application (Case Study)

Drug: Taselisib (Genentech/Roche) Target: PI3K Inhibitor (Oncology)

The Challenge:

The synthesis of Taselisib required a late-stage coupling of a highly functionalized, nitrogen-rich heterocycle. Early attempts using standard

The Solution: Process chemists utilized the Buchwald XPhos Pd G2 precatalyst.

-

Catalyst Efficiency: The bulky XPhos ligand created a "protective shell" around the Palladium, preventing the nitrogen-rich substrate from binding non-productively to the metal center.

-

One-Pot Operation: The team developed a sequence involving Miyaura borylation followed immediately by Suzuki coupling in the same vessel.

-

Scale: This optimized protocol allowed for kilogram-scale production with >90% yield, demonstrating the necessity of specialized ligands in modern API synthesis [1, 2].

References

-

St-Jean, F., et al. (2018).[3] Late-Stage Synthetic Method for PI3K β-Sparing Inhibitor Taselisib. Genentech Process Chemistry.

-

Bera, S. S., & Szostak, M. (2021).[4] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules (MDPI).

-

[Link]

-

-

Carrow, B. P., & Hartwig, J. F. (2011).[2] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[2]

-

[Link]

-

-

Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents. Journal of the American Chemical Society.[2]

-

[Link]

-

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

[Link]

-

Sources

Methodological & Application

Application Note: Palladium Catalysts for Coupling with Pyridine Boronic Acids

[1]

Executive Summary

Coupling pyridine boronic acids—particularly 2-pyridine boronic acid —is one of the most persistent challenges in medicinal chemistry. These substrates suffer from two distinct failure modes: rapid protodeboronation (decomposition) and catalyst poisoning (nitrogen coordination to Palladium).

This guide moves beyond generic Suzuki-Miyaura protocols to provide a targeted, mechanistic approach. We detail two divergent strategies to solve this problem:

-

The "Fast" Strategy: Outrun decomposition using highly active, rapidly initiating Precatalysts (Buchwald G3/G4) at low temperatures.

-

The "Slow" Strategy: Control concentration using MIDA boronates to release the active species at a rate matching the catalytic cycle.

The Mechanistic Challenge

To select the correct catalyst, one must understand why standard conditions (e.g., Pd(PPh3)4, Na2CO3, reflux) fail.

Failure Mode A: Protodeboronation

2-Pyridine boronic acids are inherently unstable. Under basic conditions, the boronate species forms a zwitterionic intermediate that undergoes rapid C-B bond cleavage, replacing the boronic acid with a proton. This reaction is often faster than the transmetallation step in standard catalytic cycles.

Failure Mode B: Catalyst Poisoning

The basic nitrogen of the pyridine ring is a strong

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: The "Race Against Time." Success depends on accelerating Transmetallation (green path) to beat Protodeboronation (red path).

Catalyst & Ligand Selection

The solution lies in using ligands that are bulky (to prevent N-binding) and electron-rich (to accelerate oxidative addition).

The "Gold Standard": Buchwald G3/G4 Precatalysts

Traditional Pd sources like Pd2(dba)3 or Pd(OAc)2 require heating to generate the active Pd(0) species. For unstable pyridines, this heating period is fatal—the substrate decomposes before the catalyst is active.

Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3 , SPhos Pd G3 ) are designed to activate rapidly at room temperature.

-

XPhos: Excellent for general heteroaryl couplings.

-

SPhos: Superior for extremely unstable 2-pyridyl boronic acids due to its ability to facilitate very rapid transmetallation.

-

RuPhos: Ideal for sterically hindered substrates or electron-poor aryl halides.

The "Robust" Alternative: PEPPSI Catalysts

PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is an NHC-based system. It is air-stable and highly active. The bulky NHC ligand prevents the pyridine substrate from poisoning the metal center, making it a strong alternative for difficult, sterically demanding couplings.

Experimental Protocols

Method A: The "Fast" Protocol (Unstable Boronic Acids)

Best for: Simple 2-pyridine boronic acids, 2-fluoropyridine boronic acids. Concept: Activate catalyst instantly at RT to couple before decomposition occurs.

Reagents:

-

Catalyst: XPhos Pd G3 [763381] or SPhos Pd G3 (1–2 mol%)

-

Base: K3PO4 (0.5 M aqueous solution) - Crucial: Weak base, controlled concentration.

-

Solvent: THF or 1,4-Dioxane (degassed)

-

Temperature: Room Temperature (20–25°C) to 40°C max.

Step-by-Step:

-

Charge: Add Aryl Halide (1.0 equiv), Pyridine Boronic Acid (1.5 equiv), and Precatalyst (0.02 equiv) to a vial equipped with a stir bar.

-

Solvent: Add THF (concentration 0.2 M relative to halide).

-

Base: Add 0.5 M K3PO4 (2.0 equiv).

-

Reaction: Stir vigorously at Room Temperature .

-

Note: Most couplings complete within 30–60 minutes.

-

Monitor: Check LCMS at 15 min. If no product, warm to 40°C. Do NOT heat to reflux.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4.

Method B: The "Slow Release" Protocol (MIDA Boronates)

Best for: Complex, highly unstable, or slow-reacting substrates. Concept: Use MIDA boronates to release the active boronic acid slowly, keeping free boronic acid concentration low (preventing dimerization/decomposition).

Reagents:

-

Substrate: 2-Pyridyl MIDA boronate[1]

-

Catalyst: XPhos Pd G2 or G3 (1–2 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)

-

Temperature: 60°C

Step-by-Step:

-

Charge: Add Aryl Halide (1.0 equiv), 2-Pyridyl MIDA boronate (1.2–1.5 equiv), and Catalyst to the reaction vessel.

-

Solvent: Add Dioxane/Water mixture (0.1 M).

-

Base: Add solid K3PO4.

-

Reaction: Heat to 60°C.

-

Workup: Standard aqueous extraction.

Selection Guide & Troubleshooting

Catalyst Decision Tree

Figure 2: Workflow for selecting the appropriate protocol based on substrate stability.

Troubleshooting Table

| Issue | Observation (LCMS) | Root Cause | Solution |

| Protodeboronation | Mass of Ar-H (de-boronated pyridine) observed. | Reaction too slow; Base too strong; Temp too high. | Switch to Method A (RT). Use SPhos Pd G3 . |

| No Reaction | Starting materials remain. No Pd black. | Catalyst poisoning (N-binding) or oxidative addition failure. | Switch to XPhos Pd G3 or PEPPSI-IPent . Ensure solvent is degassed. |

| Homocoupling | Ar-Ar dimer observed. | Oxygen present; Slow transmetallation. | Degas solvents thoroughly. Increase catalyst loading to 5 mol%. |

| Incomplete Conv. | Reaction stalls at 50%. | Catalyst death. | Add a second portion of catalyst (0.5 mol%) after 1 hour. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society.[5] Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[1] Journal of the American Chemical Society.[5] Link

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[6] Chemistry - A European Journal. Link

-

Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts.[3][7] Chemical Science. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5] Link

Sources

- 1. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enamine.net [enamine.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

reaction conditions for Suzuki coupling of heteroaryl boronic acids

Application Note: Reaction Conditions for Suzuki Coupling of Heteroaryl Boronic Acids

Executive Summary

The Suzuki-Miyaura cross-coupling of heteroaryl boronic acids is a cornerstone of modern drug discovery but remains plagued by a critical failure mode: protodeboronation .[1][2][3] Unlike robust aryl-aryl couplings, heteroaryl substrates (particularly 2-pyridyl, 2-thiazolyl, and 5-membered heterocycles) possess high Lewis basicity and electronic instability, leading to rapid hydrolysis of the C-B bond before transmetallation can occur.[1]

This guide moves beyond standard "catalyst screening" to provide a mechanistic framework for success.[1] We detail three distinct protocols designed to win the kinetic race between productive coupling and substrate decomposition:

-

The Kinetic Burst Protocol: Utilizing rapid-activation precatalysts (Buchwald G3/G4).[1]

-

The Anhydrous Protocol: Leveraging TMSOK and trimethyl borate for refractory substrates.[1][4][5]

-

The Slow-Release Protocol: Utilizing MIDA boronates to control nucleophile concentration.[1][5]

Mechanistic Insight: The "Race Against Time"

The failure of heteroaryl couplings is rarely due to oxidative addition.[1] It is almost exclusively a competition between Transmetallation (TM) and Protodeboronation .[1]

-

The Trap: Electron-deficient heteroaryl boronic acids (e.g., 2-pyridineboronic acid) are highly susceptible to protonolysis in the presence of water and base.[1]

-

The Solution: You must either (A) accelerate transmetallation to beat decomposition or (B) starve the decomposition pathway of free boronic acid.[1]

Figure 1: The kinetic competition in Suzuki coupling. Success depends on

Critical Reaction Parameters

Catalyst & Ligand Selection

For heteroaryl systems, standard Pd(PPh3)4 is obsolete.[1] You require bulky, electron-rich phosphines that facilitate rapid oxidative addition and, crucially, stabilize the Pd(II) center during the difficult transmetallation step.[1]

| Parameter | Recommendation | Rationale |

| Ligand | XPhos , SPhos , RuPhos | XPhos is the gold standard for heteroaryl chlorides/tosylates.[1] SPhos is excellent for steric bulk.[1] |

| Precatalyst | Buchwald G3 or G4 | These activate rapidly at room temperature.[1][6] Standard Pd(OAc)2 requires heating to reduce to Pd(0), during which time your unstable boronic acid decomposes.[1] |

| Base | K3PO4 (Aq) or TMSOK | K3PO4 is milder than carbonates.[1] TMSOK (Potassium trimethylsilanolate) is soluble in organics, allowing anhydrous coupling.[1][5] |

| Solvent | THF , 1,4-Dioxane , n-BuOH | Ethers are standard.[1] Alcoholic cosolvents (n-BuOH, iPrOH) can assist in solubilizing boronic acids without promoting rapid hydrolysis.[1] |

Experimental Protocols

Protocol A: The "Kinetic Burst" Method (Standard)

Best for: Unstable boronic acids (e.g., 2-pyridyl, 2-pyrimidinyl) where speed is critical.[1]

Concept: Use a highly active G4 precatalyst to initiate coupling at room temperature or mild heat (40 °C), consuming the boronic acid before it hydrolyzes.[1]

Materials:

-

Heteroaryl Halide (1.0 equiv)[1]

-

Heteroaryl Boronic Acid (1.5 - 2.0 equiv)[1]

-

Catalyst: XPhos Pd G4 (2-5 mol%)[1]

-

Base: 0.5 M K3PO4 (degassed, 2.0 equiv)[1]

-

Solvent: THF (degassed)

Step-by-Step:

-

Charge Solids: In a vial (glovebox or N2 purge), add the aryl halide, boronic acid, and XPhos Pd G4.

-

Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide).

-

Activation: Add the 0.5 M K3PO4 solution via syringe.

-

Reaction: Stir vigorously at Room Temperature for 30 minutes.

-

Note: If conversion is <50% after 1 hour, raise temperature to 40 °C. Avoid boiling temperatures.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.

Protocol B: The "Anhydrous" Method (Refractory Substrates)

Best for: "Sticky" nitrogen heterocycles that poison catalysts or substrates that decompose instantly in water.[1]

Concept: Eliminates water to stop the hydrolysis pathway.[1] Uses TMSOK as a soluble base and Trimethyl Borate (B(OMe)3) to scavenge inhibitory species and activate the boronate.[1]

Materials:

-

Heteroaryl Halide (1.0 equiv)[1]

-

Pinacol Boronate Ester (1.2 equiv) (More stable than acid)[1]

-

Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR XPhos Pd G3 (5 mol%)[1]

-

Base: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv)[1]

-

Additive: Trimethyl Borate (B(OMe)3) (2.0 equiv)[1]

-

Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step:

-

Preparation: Flame-dry glassware and cool under Argon.

-

Charge: Add halide, boronate ester, Pd source, ligand, and solid TMSOK.

-

Solvation: Add anhydrous THF.

-

Additive: Inject Trimethyl Borate (B(OMe)3) immediately.

-

Reaction: Heat to 60 °C. The B(OMe)3 helps solubilize the "ate" complex and buffers the basicity, protecting the catalyst from amine poisoning.[1]

Protocol C: The "Slow-Release" Method (MIDA Boronates)

Best for: Extremely unstable species (e.g., 2-pyridyl) where maintaining a low concentration of free acid is necessary.[1]

Concept: MIDA boronates are stable to silica and storage.[1] Under hydrolytic conditions, they slowly release the active boronic acid, keeping its instantaneous concentration low relative to the catalyst, favoring coupling over decomposition.[1]

Materials:

-

Aryl Halide (1.0 equiv)[1]

-

2-Pyridyl MIDA Boronate (1.5 equiv)[1]

-

Catalyst: Pd(dtbpf)Cl2 or XPhos Pd G3 (2-5 mol%)[1]

-

Base: K3PO4 (3.0 equiv)[1]

-

Solvent: Isopropanol/Water (4:1 ratio) or Dioxane/Water (10:1)[1]

Step-by-Step:

-

Mix: Combine MIDA boronate, aryl halide, catalyst, and base in the vial.

-

Solvent: Add the alcohol/water mixture.

-

Heat: Heat to 60–80 °C.

Decision Tree for Condition Screening

Figure 2: Workflow for selecting the optimal coupling protocol based on substrate stability.[1]

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition before coupling.[1] | Switch to XPhos Pd G4 (faster activation).[1] Increase ligand:Pd ratio. |

| Protodeboronation (Ar-H) | Hydrolysis is faster than transmetallation.[1] | Use Protocol B (Anhydrous).[1] Lower temperature. Use excess boronic acid (2.0+ equiv).[1] |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid.[1] | Degass solvents thoroughly (O2 promotes this).[1] Switch base to K2CO3 or use Protocol C. |

| No Conversion | Catalyst poisoning by heteroatoms. | Use Protocol B with B(OMe)3 additive.[1] The borate masks the Lewis basic nitrogen.[1] |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1][5] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society.[1][5] [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1][5] [Link]

-

Knapp, D. M., et al. (2010).[1] Slow-Release of Unstable Boronic Acids from MIDA Boronates Facilitates Suzuki-Miyaura Coupling.[1] Journal of the American Chemical Society.[1][5] [Link]

-

Li, H., et al. (2011).[1] Heteroaryl-Heteroaryl Suzuki-Miyaura Cross-Coupling Enabled by the Use of Potassium Trimethylsilanolate.[1][4] Organic Letters.[1][7] [Link]

-

Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroarylboronic Acids: Mechanistic Studies and Precatalyst Development. Angewandte Chemie International Edition.[1] [Link][1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. chemrxiv.org [chemrxiv.org]

Application Note: Strategic Installation of the 4-Methoxy-6-methylpyridin-3-yl Motif in Kinase Inhibitor Discovery

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic application of (4-Methoxy-6-methylpyridin-3-yl)boronic acid (CAS 1100262-14-3) as a critical building block in the synthesis of Type I and Type II kinase inhibitors.

Executive Summary

The (4-Methoxy-6-methylpyridin-3-yl) moiety represents a "privileged structure" in modern kinase inhibitor design. This pyridine scaffold serves as a robust hinge-binding motif , where the pyridine nitrogen functions as a critical hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Val, Ala, or Met residues). The C4-methoxy group often projects into the solvent front or interacts with the ribose binding pocket, while the C6-methyl group provides essential hydrophobic packing and metabolic stability by blocking the oxidation-prone

This guide provides a validated protocol for installing this moiety via Suzuki-Miyaura cross-coupling , addressing specific challenges such as protodeboronation and catalyst poisoning inherent to electron-rich heteroaryl boronic acids.

Chemical Profile & Structural Biology[1]

Reagent Specifications

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1100262-14-3 |

| Molecular Formula | C₇H₁₀BNO₃ |

| Molecular Weight | 166.97 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, warm 1,4-Dioxane |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂) |

Pharmacophore Mapping

In the context of PI3K , mTOR , and ALK inhibitors, this fragment typically functions as the "Head Group" or "Hinge Binder."

-

Pyridine Nitrogen (N1): Forms a canonical H-bond with the kinase hinge region (Backbone NH).

-

4-Methoxy Group: Modulates electron density of the pyridine ring (increasing basicity of N1) and often contacts the "gatekeeper" residue or solvent interface.

-

6-Methyl Group: Induces a twisted conformation relative to the coupled aryl ring (at C3), breaking planarity to improve solubility and selectivity.

Figure 1: Retrosynthetic assembly and pharmacophore mapping of the pyridine boronic acid fragment into a kinase inhibitor scaffold.

Synthetic Challenges & Strategy

The Protodeboronation Risk

Heteroaryl boronic acids, particularly those with electron-donating groups (like 4-OMe) ortho to the boron atom, are highly susceptible to protodeboronation under aqueous basic conditions.

-

Mechanism: The base attacks the boron to form a boronate "ate" complex. If transmetallation is slow, the C-B bond hydrolyzes, yielding the des-borono byproduct (4-methoxy-2-methylpyridine), which is inseparable from the reaction mixture.

-

Solution: Use anhydrous conditions initially or mild bases (e.g., K₃PO₄ instead of Na₂CO₃) and highly active catalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G3 ) to accelerate the transmetallation step over the hydrolysis pathway.

Catalyst Poisoning

The basic pyridine nitrogen can coordinate to the Palladium center, displacing phosphine ligands and deactivating the catalyst ("Pd-black" formation).

-

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or Tricyclohexylphosphine ) that bind tightly to Pd and prevent pyridine coordination.

Detailed Experimental Protocol

Objective: Synthesis of a PI3K-inhibitor intermediate via coupling of this compound with a 4-chloro-quinazoline scaffold.

Materials

-

Reagent A: 4-Chloro-2-morpholinoquinazoline (1.0 equiv, 1.0 mmol)

-

Reagent B: this compound (1.2 equiv, 1.2 mmol) [CAS: 1100262-14-3]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 equiv, 5 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

-

Reagent Loading: Charge the vial with:

-

250 mg of 4-Chloro-2-morpholinoquinazoline.

-

200 mg of This compound .

-

41 mg of Pd(dppf)Cl₂·CH₂Cl₂.

-

-

Solvent Addition: Add 8 mL of anhydrous 1,4-Dioxane.

-

Degassing: Sparge the mixture with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling and phenol formation.

-

Base Addition: Add 1.5 mL of 2.0 M aq. K₃PO₄ via syringe. Seal the vial immediately.

-

Reaction:

-

Thermal Method: Heat to 90°C in an oil bath for 4–6 hours.

-

Microwave Method: Heat to 110°C for 45 minutes.

-

-

Monitoring: Monitor via LC-MS. Look for the Product Mass [M+H]⁺ and disappearance of the starting chloride.

-

Checkpoint: If protodeboronation is observed (mass corresponding to des-borono pyridine), lower the temperature to 80°C and increase catalyst loading to 8 mol%.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with EtOAc (30 mL) and water (30 mL).

-

Filter through a pad of Celite to remove Pd residues.

-

Separate phases. Extract aqueous layer with EtOAc (2 x 20 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: 0–10% MeOH in DCM. The pyridine nitrogen makes the product polar; adding 1% Et₃N to the eluent can reduce tailing.

-

Expected Results

-

Yield: 75–85%

-

Purity: >95% (HPLC)

-

Appearance: Yellow crystalline solid.

Mechanism of Action (Catalytic Cycle)[3]

The following diagram illustrates the Suzuki-Miyaura cycle optimized for this specific heteroaryl coupling, highlighting the role of the base in activating the boronic acid.

Figure 2: Catalytic cycle showing the oxidative addition of the aryl halide and transmetallation of the activated pyridine-boronate species.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst deactivation by Pyridine N. | Switch to XPhos Pd G3 or Pd(dtbpf)Cl₂ . These bulky ligands prevent N-coordination. |

| Protodeboronation | Reaction too slow; Base too strong. | Use anhydrous K₃PO₄ in dry Dioxane/DMF (10:1). Avoid water. |

| Homocoupling (Ar-Ar) | Oxygen presence. | Degas solvents more rigorously (Freeze-Pump-Thaw x3). |

| Product stuck on Silica | Pyridine is interacting with silanols. | Pre-wash silica column with 1% Et₃N in Hexanes. Use DCM:MeOH:NH₃ (90:9:1) . |

References

-

Chemical Identity & Properties

-

Source: ChemicalBook Database. "4-Methoxy-6-Methylpyridine-3-boronic acid (CAS 1100262-14-3)".[2]

-

-

Suzuki Coupling of Heteroaryl Boronic Acids

- Title: "Selection of boron reagents for Suzuki–Miyaura coupling."

- Source:Chemical Society Reviews, 2013, 42, 5270-5298.

-

Kinase Inhibitor Design (PI3K/mTOR)

- Title: "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors."

- Source:Molecules, 2023, 28(6), 2765.

-

Catalyst Optimization for Pyridines

- Title: "Buchwald-Hartwig and Suzuki-Miyaura coupling of heteroaryl halides and boronic acids."

- Source:Organic Process Research & Development.

Sources

Application Note: Protocol for Coupling (4-Methoxy-6-methylpyridin-3-yl)boronic acid with Aryl Bromides

Executive Summary

This guide details the Suzuki-Miyaura cross-coupling of (4-Methoxy-6-methylpyridin-3-yl)boronic acid (CAS: 503184-35-8) with aryl bromides. While 3-pyridyl boronic acids are generally more stable than their 2- and 4-isomers, this specific substrate presents unique challenges: the 4-methoxy group introduces steric hindrance ortho to the boronic acid, and the basic pyridine nitrogen can poison palladium catalysts.

This note provides two protocols:

-

Protocol A (Standard): A robust, cost-effective method using Pd(dppf)Cl₂ for non-hindered electrophiles.

-

Protocol B (Advanced): A high-turnover method using Buchwald G3 precatalysts for challenging, sterically hindered, or unstable substrates.

Substrate Analysis & Mechanistic Challenges

Chemical Profile[1][2][3][4][5]

-

Substrate: this compound

-

Electronic State: The pyridine ring is electron-deficient, making the C-B bond susceptible to nucleophilic attack (hydrolysis). However, the 4-methoxy group (EDG) donates electron density, slightly stabilizing the C-B bond against protodeboronation compared to unsubstituted pyridine boronic acids.

-

Steric Environment: The methoxy group at the 4-position creates significant steric bulk around the boron center, slowing down the transmetallation step.

Failure Modes: The "Race Against Time"

The primary cause of reaction failure is Protodeboronation . In the presence of water and base (required for Suzuki coupling), the boronic acid is in equilibrium with the boronate species. If transmetallation is slow (due to sterics or poor catalyst activity), the boronate undergoes ipso-protonation, yielding the deboronated byproduct (4-methoxy-2-methylpyridine) rather than the coupled product.

Mechanistic Pathway & Interference (Graphviz Diagram)

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: Mechanistic competition between productive coupling (green path) and protodeboronation/poisoning (red dotted paths).

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard aryl bromides with no ortho-substituents. Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle, which facilitates reductive elimination and is bulky enough to minimize coordination of the pyridine nitrogen to the palladium center.

Reagents

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: Potassium Carbonate (

) (2.0 - 3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 200 mg), and

(3.0 mmol, 414 mg). -

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

/Ar) three times. -

Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Place in a pre-heated block at 80°C - 90°C . Stir vigorously (1000 rpm) for 4–12 hours.

-

Note: Monitor by LCMS. If protodeboronation is observed (mass = 123.1 Da for byproduct), lower temp to 60°C and switch to Protocol B.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate.

Protocol B: High-Efficiency Method (Buchwald G3)

Best for: Sterically hindered aryl bromides, electron-rich aryl bromides, or if Protocol A fails. Rationale: XPhos Pd G3 is a precatalyst that rapidly generates the active Pd(0) species.[1] The XPhos ligand is extremely bulky, preventing pyridine poisoning, and highly electron-rich, accelerating the oxidative addition of difficult aryl bromides. The fast rate of this catalyst outcompetes the protodeboronation pathway [1, 2].

Reagents

-

This compound (1.3 - 1.5 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst: XPhos Pd G3 (2–4 mol%)

-

Base: Potassium Phosphate Tribasic (

) (2.0 equiv, 0.5 M aqueous solution recommended) -

Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Procedure

-

Setup: Charge a reaction vial with Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent/Base Addition: Add degassed THF (4 mL) and degassed 0.5 M aqueous

(4 mL, 2.0 mmol).-

Tip: Using a pre-dissolved aqueous base ensures biphasic conditions which can protect the boronic acid better than solid base in some cases.

-

-

Reaction: Stir vigorously at 40°C - 60°C .

-

Critical: XPhos is active at lower temperatures. Do not overheat. Check conversion after 1 hour.

-

-

Workup: Dilute with EtOAc. Separate layers. The pyridine product may be polar; check the aqueous layer by LCMS to ensure no product loss.

Optimization & Troubleshooting Guide

Parameter Optimization Matrix

| Variable | Recommendation | Rationale |

| Solvent | Dioxane/H₂O (Standard) THF/H₂O (Mild) n-BuOH (Alternative) | Water is required for boronate formation. THF allows lower temps (Protocol B). n-BuOH can help solubilize polar pyridines. |

| Base | ||

| Ligand | dppf (Baseline) XPhos (Steric/Rich) SPhos (Water soluble) | XPhos provides the steric bulk necessary to prevent N-coordination and speed up transmetallation. |

Workflow Diagram (Graphviz)

Figure 2: Decision tree for protocol selection and troubleshooting.

Quality Control & Validation

-

LCMS Identification:

-

Product: Expected Mass

. -

Byproduct (Deboronated): 4-Methoxy-2-methylpyridine. Mass = 123.07 Da (

). -

Byproduct (Homo-coupling): Biaryl formation (Aryl-Aryl).

-

-

Purification Note: Pyridine derivatives are often basic. If using silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking/adsorption of the product on the acidic silica. Alternatively, use amine-functionalized silica.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

-

Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

solvent effects in Suzuki coupling of pyridylboronic acids

Application Note: Solvent Engineering for the Suzuki-Miyaura Coupling of Pyridylboronic Acids

Executive Summary

The Suzuki-Miyaura coupling of pyridylboronic acids—specifically 2-pyridyl isomers—presents a "reactivity paradox."[1] The basic aqueous conditions required to activate the boronic acid for transmetallation simultaneously catalyze its rapid decomposition via protodeboronation. This guide provides a mechanistic analysis of solvent effects on this competition and offers optimized protocols to maximize yields for unstable heteroaryl boronates.

The Challenge: The "2-Pyridyl Problem"

While 3- and 4-pyridylboronic acids exhibit reasonable stability (t

This instability is driven by a solvent-mediated mechanism where the pyridyl nitrogen facilitates C–B bond cleavage via a zwitterionic intermediate.

Mechanistic Pathway: Activation vs. Decomposition

The choice of solvent determines the fate of the boronate species. High-dielectric aqueous mixtures favor the formation of the reactive boronate "ate" complex (good for coupling) but also stabilize the zwitterionic transition state leading to deboronation (bad for yield).

Figure 1: The Kinetic Bifurcation.[2][3] Solvents must support the upper "Green" pathway (Activation) while suppressing the lower "Red" pathway (Decomposition).

Solvent Selection Strategy

The ideal solvent system must balance solubility of the inorganic base with suppression of protodeboronation .

| Solvent System | Characteristics | Recommended For | Risk Factor |

| Dioxane / H₂O (4:1) | High solubility for boronic acids; moderate polarity. | Standard: 3- & 4-pyridyl, stable 2-pyridyl esters. | Moderate hydrolysis risk. |

| n-Butanol | High boiling point (117°C); protic but less solvating than MeOH. | Scale-up: Good for heterogeneous mixtures. | Can form butyl ethers if catalyst is inactive. |

| THF / H₂O (10:1) | Lower polarity; suppresses zwitterion formation. | Unstable: 2-pyridylboronic acids.[1][2] | Low base solubility requires vigorous stirring. |

| Anhydrous Toluene | Non-polar; requires specialized bases (e.g., TMSOK). | Critical: Highly sensitive substrates. | Poor solubility of standard carbonate bases. |

Optimized Experimental Protocols

Protocol A: The "Robust" System (3- & 4-Pyridyls)